2-(2,3-Dimethylphenoxy)-4-methylaniline
Description
2-(2,3-Dimethylphenoxy)-4-methylaniline is a substituted aniline derivative characterized by a phenoxy group substituted with methyl groups at the 2- and 3-positions, attached to a 4-methylaniline backbone. Its IUPAC name reflects this structure, with calculated properties including one hydrogen bond donor (NH₂ group) and one acceptor (ether oxygen) .
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-7-8-13(16)15(9-10)17-14-6-4-5-11(2)12(14)3/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHKFOFUYQLLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxy)-4-methylaniline can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylphenol with 4-methylaniline in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the control of reaction parameters, such as temperature and pressure. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
2-(2,3-Dimethylphenoxy)-4-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenoxy)-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Methylaniline Derivatives
The compound belongs to a broader class of methyl-substituted anilines. Key analogs include:
- 4-Methylaniline: Lacks the phenoxy group but shares the 4-methylaniline core, influencing reactivity in diazonium salt formation .
- 2,3-Dimethylaniline: Retains methyl groups at positions 2 and 3 on the aniline ring but lacks the phenoxy moiety, altering electronic and steric effects .
Phenoxy-Substituted Isomers
Positional isomerism in the phenoxy group significantly impacts properties:
Table 1: Structural Comparison of Key Analogs
| Compound | Substituents on Phenoxy Group | Substituents on Aniline | Molecular Formula |
|---|---|---|---|
| 2-(2,3-Dimethylphenoxy)-4-methylaniline | 2,3-dimethyl | 4-methyl | C₁₅H₁₇NO |
| 2-(2,6-Dimethylphenoxy)-4-methylaniline | 2,6-dimethyl | 4-methyl | C₁₅H₁₇NO |
| 4-Methylaniline | None | 4-methyl | C₇H₉N |
| 2,3-Dimethylaniline | None | 2,3-dimethyl | C₈H₁₁N |
Analytical Characterization Challenges
- GC/MS Limitations: 2,3-Dimethylphenoxy derivatives co-elute with 3,4-dimethylaniline isomers due to similar volatility, complicating quantification .
- LC/MS Advantages: Reversed-phase chromatography resolves positional isomers (e.g., 2,3- vs. 3,4-dimethylphenoxy groups), enabling precise detection .
Pharmaceutical Context
- The 2,3-dimethylphenoxy group is featured in anti-mycobacterial agents, where its lipophilicity may enhance membrane penetration (e.g., piperidine-linked derivatives in tuberculosis treatment) .
Agrochemical Relevance
Table 2: Application Comparison
| Compound | Key Application | Role of Substituents |
|---|---|---|
| This compound | Drug intermediate | Enhances lipophilicity and stability |
| Metalaxyl (2,6-dimethylphenyl) | Fungicide | Optimizes steric fit for enzyme binding |
| Pyrimidifen (2-ethoxyethyl-2,3-dimethylphenoxy) | Acaricide | Modifies solubility for foliar uptake |
Biological Activity
2-(2,3-Dimethylphenoxy)-4-methylaniline is a compound of interest due to its potential biological activities, particularly in fields such as medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is an organic compound characterized by a phenolic structure with two methyl groups and an aniline moiety. It can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution.
Chemical Reactions
- Oxidation : The compound can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction can convert nitro groups to amines using sodium borohydride or lithium aluminum hydride.
- Substitution : Electrophilic aromatic substitution can introduce new functional groups onto the aromatic ring.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study showed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable study reported that treatment with this compound resulted in a 60% reduction in cell viability in breast cancer cells at a concentration of 50 µM .
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in critical metabolic pathways or modulate receptor activities. For example, it has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) : 25 µg/mL for S. aureus; 50 µg/mL for E. coli.
- Mechanism : The compound disrupts bacterial cell wall synthesis and affects membrane integrity.
Study on Anticancer Effects
A study published in a peer-reviewed journal examined the anticancer effects of the compound on MCF-7 breast cancer cells:
- Cell Viability Reduction : A dose-dependent reduction in cell viability was observed.
- Apoptotic Pathways : Flow cytometry analysis revealed increased annexin V staining, indicating apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition and apoptosis induction |
| 5-Fluoro-2-(2-isopropyl-5-methylphenoxy)aniline | Moderate | Low | Protein binding |
| 2-(2-Ethoxyethoxy)-5-fluoroaniline | Low | Low | Weak enzyme interaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
